molecular formula C6H7Cl2N3 B1531569 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine CAS No. 1823937-82-1

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine

Cat. No.: B1531569
CAS No.: 1823937-82-1
M. Wt: 192.04 g/mol
InChI Key: AVISLJSTMDGSLX-UHFFFAOYSA-N
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Description

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine (CAS 1823937-82-1) is a versatile pyrimidine-based building block with the molecular formula C6H7Cl2N3 and a molecular weight of 192.05 . This compound, characterized by its multiple reactive sites, is primarily employed in nucleophilic aromatic substitution reactions, a fundamental process in medicinal chemistry for constructing more complex molecules . Its structure is particularly valuable for the synthesis of various aminopyrimidine derivatives, which are key scaffolds in the development of pharmaceutical agents, such as LRRK2 kinase modulators for potential therapeutic applications . The presence of two chlorine atoms at the 5 and 6 positions of the pyrimidine ring allows for sequential and selective functionalization, enabling researchers to create diverse chemical libraries. As a standard in drug discovery pipelines, this compound is used to generate targeted molecules for biological screening. This compound is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

5,6-dichloro-N,N-dimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7Cl2N3/c1-11(2)6-4(7)5(8)9-3-10-6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVISLJSTMDGSLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=NC=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Amination of 4,6-Dichloropyrimidine with Dimethylamine

One established method involves nucleophilic aromatic substitution (S_NAr) of 4,6-dichloropyrimidine with dimethylamine to replace the 4-chloro substituent selectively:

  • Reaction Conditions:

    • Aqueous medium or organic solvents under mild heating (30–60 °C).
    • Molar ratios of 4,6-dichloropyrimidine to dimethylamine typically range from 1:2 to 1:8.
    • Reaction times vary until residual 4,6-dichloropyrimidine is below 0.1% by HPLC analysis.
    • Stirring and controlled temperature (50–60 °C) facilitate the reaction.
  • Procedure Example:
    In a reactor, 4,6-dichloropyrimidine is suspended in water and warmed to 50–55 °C. Dimethylamine gas or aqueous solution is introduced gradually under stirring. The exothermic reaction raises the temperature to about 56–60 °C. After completion, the mixture is cooled to 4 °C to crystallize the product, which is then filtered and vacuum-dried.

  • Yields and Purity:

    • Yields around 89–92% have been reported.
    • HPLC purity typically exceeds 99%.
    • Impurities are minimal (<0.5%).

This method is advantageous due to its simplicity, environmental friendliness, and suitability for industrial scale-up.

Chlorination of 2,5-Diamino-4,6-dihydroxypyrimidine Precursors

An alternative synthetic route involves:

  • Starting from 2,5-diamino-4,6-dihydroxypyrimidine.
  • Chlorination using a mixture of phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) as chlorinating agents.
  • Subsequent reaction with N,N-dimethylformamide (DMF) to introduce the N,N-dimethylamino group at the 4-position.

  • Reaction Conditions:

    • The chlorination is conducted in one pot with controlled pH adjustments (pH 0.5–3, then 3–5) to facilitate hydrolysis and substitution steps.
    • The process avoids isolation of intermediates, simplifying operation.
    • Temperature and reaction times are optimized for high yield and purity.
  • Advantages:

    • High yield and purity of 5,6-dichloro-N,N-dimethylpyrimidin-4-amine.
    • Industrially scalable due to one-pot synthesis and simplified work-up.
    • Avoids multiple purification steps.

This method is particularly useful when starting materials are available as hydroxypyrimidine derivatives.

Protection and Selective Substitution Strategies

In some synthetic schemes, the free amine group is protected (e.g., with pivaloyl anhydride) to control regioselectivity during substitution reactions:

  • Protection:

    • The 4-amino group is protected to prevent unwanted side reactions.
    • The 5 and 6 positions are chlorinated or substituted selectively.
  • Substitution:

    • The protected intermediate undergoes nucleophilic aromatic substitution with dimethylamine or anilines to introduce the desired amino substituent at the 4-position.
    • Deprotection under basic conditions yields the final compound.
  • Yields:

    • Variable yields depending on the substituents and reaction conditions, typically between 26% and 43% for intermediates.
    • Final deprotection steps are efficient, affording the target compound in good purity.

This approach is useful for synthesizing derivatives or analogs of this compound with additional functional groups.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Purity (HPLC %) Notes
Direct amination of 4,6-dichloropyrimidine 4,6-dichloropyrimidine Dimethylamine (gas or solution) Aqueous, 50–60 °C, stirring 89–92 >99 Simple, green, industrially viable
Chlorination of dihydroxypyrimidine 2,5-diamino-4,6-dihydroxypyrimidine POCl3 + SOCl2, DMF One-pot, pH control (0.5–5), temp optimized High High One-pot, scalable, high purity
Protection/Deprotection route 4-amino pyrimidine derivatives Pivaloyl anhydride, anilines Organic solvents, base for deprotection 26–43 (intermediates) Not specified For derivatives synthesis

Additional Research Findings

  • The nucleophilic substitution at the 4-position occurs preferentially due to higher electrophilicity, confirmed by ^13C NMR chemical shifts and reaction selectivity studies.

  • Reaction monitoring by HPLC is critical to ensure minimal residual starting material and control impurities.

  • The use of mixed chlorinating agents (phosphorus oxychloride and thionyl chloride) enhances chlorination efficiency and product purity.

  • Protection strategies enable the synthesis of functionalized derivatives, expanding the utility of the core compound in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, enhancing their biological activity and application potential .

Scientific Research Applications

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,6-Dichloro-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it has been shown to suppress the generation of nitric oxide (NO) in inflammatory responses, indicating its potential as an anti-inflammatory agent .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Chlorine Position : The 5,6-dichloro substitution creates adjacent electron-withdrawing groups, reducing electron density at the pyrimidine ring compared to 2,6-dichloro isomers. This impacts reactivity in further functionalization .
  • Dimethylamine Group : The N,N-dimethylamine at position 4 donates electron density, partially counteracting Cl’s electron-withdrawing effects. This balance influences solubility and binding affinity in biological targets .
  • Bromine vs.

Biological Activity

5,6-Dichloro-N,N-dimethylpyrimidin-4-amine (commonly referred to as compound S36.1) is a pyrimidine derivative notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₇Cl₂N₃. The compound features two chlorine atoms at positions 5 and 6, and a dimethylamino group at position 4. This structural arrangement enhances its reactivity and versatility in organic synthesis, making it a valuable intermediate in various chemical transformations.

Biological Activity Overview

The biological activity of this compound has been extensively studied, revealing its potential as an enzyme inhibitor . It can bind to active sites of enzymes, modulating their activity, which is particularly relevant in drug development for targeting pathways involved in diseases such as cancer and infections.

  • Enzyme Inhibition : The compound can inhibit various enzymes by binding to their active sites. This inhibition can interfere with cellular signaling pathways crucial for cell proliferation and survival.
  • Receptor Interaction : It has been shown to act as both an agonist and antagonist depending on the target site, influencing downstream signaling pathways necessary for cellular function .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro Studies : The compound showed potent activity against several bacterial strains with Minimum Inhibitory Concentrations (MIC) ranging from 1.9 to 125 μg/mL, outperforming traditional antibiotics like levofloxacin .

Cancer Research

The compound has been investigated for its potential in cancer therapy:

  • Cell Proliferation Inhibition : In studies involving cancer cell lines (e.g., A431 vulvar epidermal carcinoma), this compound significantly inhibited cell proliferation and migration .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameKey FeaturesUnique Aspects
2,6-DichloropyrimidineLacks dimethylamino groupLess versatile due to fewer functional groups
4-Amino-2,6-dichloropyrimidineContains an amino groupDifferent reactivity profile compared to dimethylamino derivative
2,4,6-TrichloropyrimidineContains an additional chlorine atomEnhanced reactivity but potentially more toxic
5-Amino-4,6-dichloropyrimidineContains an amino group instead of dimethylaminoDifferent applications in pharmaceuticals

Q & A

Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?

  • Step 1 : Synthesize analogs with varied substituents (e.g., alkyl, aryl, heterocycles). Step 2 : Screen against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization assays. Step 3 : Perform molecular docking (AutoDock Vina) to correlate activity with binding poses. Prioritize derivatives with ΔG < −8 kcal/mol .

Q. What experimental and computational approaches reconcile conflicting NMR data for pyrimidine derivatives?

  • Dynamic NMR resolves rotameric splitting (e.g., dimethylamine rotation). For ambiguous peaks, use 2D COSY/NOESY to assign coupling. DFT-calculated chemical shifts (GIAO method) validate assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.